N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide
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Overview
Description
N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide is an organic compound with the molecular formula C10H11BrClNO It is a derivative of acetamide, featuring a bromo-substituted phenyl ring and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-2,3-dimethylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 4-bromo-2,3-dimethylaniline and chloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a low temperature (0-5°C) to control the exothermic nature of the reaction.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 4-bromo-2,3-dimethylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems.
Controlled Reaction Conditions: Temperature and pH are carefully monitored and controlled to ensure consistent product quality.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or THF.
Major Products
Substitution Products: Formation of N-(4-bromo-2,3-dimethylphenyl)-2-azidoacetamide or N-(4-bromo-2,3-dimethylphenyl)-2-thioacetamide.
Oxidation Products: Formation of this compound sulfoxide or sulfone.
Reduction Products: Formation of N-(4-bromo-2,3-dimethylphenyl)acetamide.
Scientific Research Applications
N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2,3-dimethylphenyl)acetamide
- N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide
- N-(4-bromo-2,3-dimethylphenyl)-2,4-dichlorobenzamide
Uniqueness
N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide is unique due to its specific substitution pattern and the presence of both bromo and chloro groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6-7(2)9(4-3-8(6)11)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKOKYYNDULERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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